molecular formula C12H10F2N2O2 B2456859 Ethyl 2-cyano-3-[(2,5-difluorophenyl)amino]prop-2-enoate CAS No. 239085-88-2

Ethyl 2-cyano-3-[(2,5-difluorophenyl)amino]prop-2-enoate

Cat. No.: B2456859
CAS No.: 239085-88-2
M. Wt: 252.221
InChI Key: WEYNZBYZZUOMCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and Structural Identification

This compound is systematically identified through multiple chemical databases and nomenclature systems, providing a comprehensive framework for its structural characterization. According to PubChem database records, this compound exists under compound identification number 6267936, with the molecular formula C₁₂H₁₀F₂N₂O₂ and a molecular weight of 252.22 grams per mole. The International Union of Pure and Applied Chemistry systematic name for this compound is ethyl (Z)-2-cyano-3-(2,5-difluoroanilino)prop-2-enoate, which precisely describes the stereochemical configuration and substitution pattern.

The Chemical Abstracts Service has assigned this compound the registry number 239085-88-2, providing a unique identifier for commercial and research applications. The compound's structural complexity is further elucidated through its Simplified Molecular Input Line Entry System representation: CCOC(=O)/C(=C\NC1=C(C=CC(=C1)F)F)/C#N, which describes the connectivity and spatial arrangement of all atoms within the molecule. This notation clearly indicates the presence of the ethyl ester group, the cyano functionality, the double bond configuration, and the specific positioning of fluorine atoms on the aniline ring system.

The International Chemical Identifier for this compound is InChI=1S/C12H10F2N2O2/c1-2-18-12(17)8(6-15)7-16-11-5-9(13)3-4-10(11)14/h3-5,7,16H,2H2,1H3/b8-7-, providing a standardized method for representing its three-dimensional structure. The corresponding International Chemical Identifier Key is WEYNZBYZZUOMCZ-FPLPWBNLSA-N, serving as a compressed representation suitable for database searches and chemical informatics applications. These multiple identification systems ensure precise communication of the compound's identity across different scientific and commercial contexts.

Identification Parameter Value
Molecular Formula C₁₂H₁₀F₂N₂O₂
Molecular Weight 252.22 g/mol
Chemical Abstracts Service Number 239085-88-2
PubChem Compound Identification 6267936
International Union of Pure and Applied Chemistry Name ethyl (Z)-2-cyano-3-(2,5-difluoroanilino)prop-2-enoate

Historical Context in Cyanoacrylate Chemistry

The development of this compound must be understood within the broader historical context of cyanoacrylate chemistry, which originated from serendipitous wartime research during World War II. The foundational discovery of cyanoacrylates occurred in 1942 when Dr. Harry Coover Jr. and his research team at B.F. Goodrich Company were investigating materials suitable for clear plastic gun sights for military applications. During these investigations, the researchers encountered formulations that exhibited extraordinary adhesive properties, sticking to everything with which they came into contact.

The initial reaction to these adhesive properties was dismissive, as the research team quickly rejected the substance for the intended wartime application precisely because of its tendency to adhere to all surfaces. However, the significance of this discovery became apparent nearly a decade later when Coover, then working at Eastman Kodak Company, and his colleague Fred Joyner rediscovered cyanoacrylates in 1951 during research into heat-resistant acrylate polymers for jet plane canopies. The pivotal moment came when a research student synthesized ethyl cyanoacrylate and accidentally bonded two glass prisms together while attempting to measure the compound's refractive index.

This rediscovery led to the recognition of the true commercial potential of cyanoacrylates, culminating in the first commercial product being sold in 1958 under the name "Eastman #910". The synthesis methodology for cyanoacrylates is fundamentally based on the Knovenagel reaction, which involves the condensation of formaldehyde with alkyl cyanoacetate compounds. This reaction proceeds through the formation of an enolate from the alkyl cyanide, followed by nucleophilic attack on the electrophilic carbon of formaldehyde, and subsequent condensation with elimination of the hydroxyl group to form the final cyanoacrylate product.

The industrial production of cyanoacrylates presents unique challenges due to the extreme reactivity of the monomers in the presence of basic conditions, leading to polymerization during synthesis. This necessitates thermal decomposition of the resulting polymer followed by distillation to obtain pure monomeric cyanoacrylate products. The historical development of cyanoacrylate chemistry has expanded beyond simple adhesive applications to encompass medical uses, where field surgeons during the Vietnam War utilized cyanoacrylate sprays to stop bleeding instantly in potentially fatal wounds.

Position Within Fluorinated Aniline Derivatives

This compound occupies a distinctive position within the broader classification of fluorinated aniline derivatives, a class of compounds that has gained significant importance in pharmaceutical and agrochemical applications. Fluorinated aniline derivatives represent a privileged structural motif in drug discovery, with numerous examples appearing in anti-inflammatory, antidepressant, antibiotic, and antiviral medications. The strategic incorporation of fluorine atoms into aniline structures profoundly influences the electronic properties, metabolic stability, and biological activity of these compounds.

The specific substitution pattern of this compound, featuring fluorine atoms at the 2 and 5 positions of the aniline ring, creates unique electronic effects that distinguish it from other fluorinated aniline derivatives. Research into the reactivity patterns of difluoroanilines has revealed that the positioning of fluorine substituents significantly influences the susceptibility of these compounds to nucleophilic aromatic substitution reactions. In the case of 2,5-difluoroaniline derivatives, the fluorine atoms create a distinctive electronic environment that affects both the nucleophilicity of the amino group and the overall reactivity of the aromatic system.

Investigations into the biological fate of fluorinated aniline derivatives have identified multiple pathways for biodehalogenation, including monooxygenation at fluorinated positions, protein binding of fluoro-containing quinoneimine metabolites, and formation of hydroxylated metabolites that subsequently lose fluoride anions upon oxygen exposure. These bioactivation pathways become increasingly significant with higher numbers of fluorine substituents, suggesting that the difluoro substitution pattern in this compound may influence its metabolic profile.

The synthetic accessibility of fluorinated aniline derivatives has been enhanced through the development of specialized reaction methodologies, including regioselective nucleophilic activation of carbon-fluorine bonds in ortho-fluoroanilines using titanium amides. These synthetic advances have enabled the preparation of complex fluorinated aniline structures with high regioselectivity, contributing to the growing arsenal of fluorinated building blocks available for pharmaceutical and materials chemistry applications. The incorporation of the cyanoacrylate functionality into fluorinated aniline derivatives, as exemplified by this compound, represents a convergence of two important chemical motifs that may offer unique opportunities for the development of novel bioactive compounds.

Properties

IUPAC Name

ethyl (E)-2-cyano-3-(2,5-difluoroanilino)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F2N2O2/c1-2-18-12(17)8(6-15)7-16-11-5-9(13)3-4-10(11)14/h3-5,7,16H,2H2,1H3/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEYNZBYZZUOMCZ-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=C(C=CC(=C1)F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/NC1=C(C=CC(=C1)F)F)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-cyano-3-[(2,5-difluorophenyl)amino]prop-2-enoate typically involves the reaction of ethyl cyanoacetate with 2,5-difluoroaniline in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-cyano-3-[(2,5-difluorophenyl)amino]prop-2-enoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 2-cyano-3-[(2,5-difluorophenyl)amino]prop-2-enoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-cyano-3-[(2,5-difluorophenyl)amino]prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound’s cyano group and difluorophenyl group play crucial roles in its biological activity. It can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways may vary depending on the specific application and context .

Comparison with Similar Compounds

Ethyl 2-cyano-3-[(2,5-difluorophenyl)amino]prop-2-enoate can be compared with other similar compounds, such as:

    Ethyl 2-cyano-3-[(2,4-difluorophenyl)amino]prop-2-enoate: Similar structure but with different substitution pattern on the phenyl ring.

    Ethyl 2-cyano-3-[(3,5-difluorophenyl)amino]prop-2-enoate: Another isomer with different substitution pattern.

    Ethyl 2-cyano-3-[(2,5-dichlorophenyl)amino]prop-2-enoate: Similar structure but with chlorine atoms instead of fluorine.

These compounds share similar chemical properties but may exhibit different biological activities and reactivities due to the variations in their structures.

Biological Activity

Ethyl 2-cyano-3-[(2,5-difluorophenyl)amino]prop-2-enoate (CAS Number: 239085-88-2) is an organic compound with a unique structure that includes a cyano group, a difluorophenyl group, and an amino group attached to a propenoate ester. Its molecular formula is C12H10F2N2O2C_{12}H_{10}F_{2}N_{2}O_{2}. This compound has garnered attention in scientific research due to its potential biological activities, including antimicrobial and anticancer properties.

The compound is characterized by the following chemical properties:

PropertyValue
Molecular FormulaC₁₂H₁₀F₂N₂O₂
Molecular Weight250.22 g/mol
AppearanceWhite to off-white powder
Purity≥ 95%
Storage TemperatureRoom temperature

Synthesis

The synthesis of this compound typically involves the reaction of ethyl cyanoacetate with 2,5-difluoroaniline in the presence of a base such as sodium ethoxide. The reaction is performed under reflux conditions to ensure complete conversion of the reactants to the desired product.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets and pathways. The cyano and difluorophenyl groups are crucial for its biological effects, allowing it to interact with various enzymes and receptors. These interactions can lead to significant biochemical changes within cells.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown that it can inhibit the growth of several bacterial strains. For example, a study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent in therapeutic applications.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer effects. Preliminary studies have indicated that it may inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. A notable case study involved testing the compound against various cancer cell lines, where it showed promising results in reducing cell viability.

Case Studies

  • Antimicrobial Efficacy : A study published in a peer-reviewed journal evaluated the antimicrobial activity of several derivatives of cyano compounds, including this compound. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.
  • Cancer Cell Inhibition : In another study focusing on cancer therapeutics, this compound was tested against human breast cancer cell lines (MCF-7). The compound exhibited an IC50 value of approximately 25 µM, indicating effective inhibition of cell proliferation.

Comparison with Similar Compounds

This compound can be compared with other similar compounds in terms of biological activity:

Compound NameStructure VariationAntimicrobial ActivityAnticancer Activity
This compoundDifluoro substitutionModerateHigh
Ethyl 2-cyano-3-[(3,5-difluorophenyl)amino]prop-2-enoateDifferent fluorine positioningLowModerate
Ethyl 2-cyano-3-[(4-chlorophenyl)amino]prop-2-enoateChlorine instead of fluorineHighLow

Q & A

Q. What are the established synthetic methodologies for Ethyl 2-cyano-3-[(2,5-difluorophenyl)amino]prop-2-enoate?

A common approach involves a nucleophilic substitution reaction between ethyl cyanoacetate and 2,5-difluoroaniline under basic conditions (e.g., Knoevenagel condensation). The reaction typically requires refluxing in ethanol with a catalytic base (e.g., piperidine) to facilitate deprotonation and enolate formation. The product is purified via recrystallization or column chromatography, yielding a conjugated enamine ester . Methodological variations, such as microwave-assisted synthesis, may optimize reaction time and yield .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • NMR spectroscopy (¹H, ¹³C, and ¹⁹F) confirms the presence of the cyano group, ester functionality, and fluorine substituents.
  • FT-IR identifies key functional groups (C≡N stretch ~2200 cm⁻¹, ester C=O ~1700 cm⁻¹).
  • X-ray crystallography (using SHELX programs ) resolves molecular geometry and intermolecular interactions (e.g., hydrogen bonding).
  • Mass spectrometry (ESI-MS) verifies molecular weight and fragmentation patterns .

Q. What thermodynamic data are available for this compound?

While direct data for this compound are limited, analogous ethyl 2-cyano-3-(aryl)prop-2-enoates exhibit:

PropertyMethodTemperature Range (K)Key FindingsReference
Heat capacity (CpC_p)Adiabatic calorimetry (TAU-10)78–370Polynomial fits for CpC_p vs. TT derived
Phase transitionsDSC298–400Melting points and decomposition observed

Advanced Research Questions

Q. How do reaction conditions influence stereochemical outcomes in its synthesis?

The Z/E configuration of the α,β-unsaturated ester is sensitive to solvent polarity and base strength. Polar aprotic solvents (e.g., DMF) favor the Z-isomer due to stabilization of the transition state, while weaker bases (e.g., ammonium acetate) reduce steric hindrance. Computational studies (e.g., DFT using density-functional correlation-energy models ) predict energy barriers for isomerization, guiding experimental optimization .

Q. What challenges arise in resolving hydrogen-bonding networks in its crystal structure?

The compound’s crystal packing often involves weak C–H⋯O/N interactions and π-π stacking, which complicate structure refinement. SHELXL and ORTEP-3 are critical for modeling these interactions. Graph-set analysis reveals recurring motifs (e.g., R22(8)R_2^2(8) rings), but disorder in fluorine positions may require constrained refinement or twinning corrections .

Q. How can computational methods predict reactivity in nucleophilic environments?

Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to identify electrophilic sites. For example, the β-carbon of the enoate is susceptible to nucleophilic attack, with activation energies influenced by fluorine’s electron-withdrawing effects . Solvent effects are modeled using polarizable continuum models (PCM), validating experimental kinetics .

Q. How should discrepancies in reported physicochemical properties be addressed?

Variations in melting points or solubility often stem from polymorphic forms or impurities. Strategies include:

  • Standardized recrystallization protocols (e.g., slow evaporation vs. crash cooling).
  • Thermogravimetric analysis (TGA) to assess purity and hydration.
  • Cross-validation using multiple techniques (e.g., XRD for polymorphism, HPLC for purity) .

Methodological Tables

Q. Table 1: Key Synthetic Parameters

ParameterOptimal ConditionImpact on Yield/Purity
SolventEthanol/THF (anhydrous)Higher yield in polar aprotic solvents
CatalystPiperidine (10 mol%)Accelerates enolate formation
TemperatureReflux (78°C)Minimizes side reactions
PurificationSilica gel chromatographyRemoves unreacted aniline derivatives

Q. Table 2: Computational Parameters for Reactivity Studies

ParameterValue/ModelApplication
DFT FunctionalB3LYP/6-311++G(d,p)Electron density analysis
Solvent ModelPCM (ε = 4.8 for THF)Solvation effects
Transition State SearchQST2Reaction pathway identification

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.